1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Anticancer Cytotoxicity ADME Prediction

Select this specific compound (CAS 847396-63-8) for your research to ensure accurate SAR data. Its unique three-carbon propyl linker between the benzimidazole and p-tolyloxy group is structurally distinct from ethyl (CAS 847396-56-9) or butyl analogs, leading to different target engagement, selectivity, and physicochemical properties. Substituting with a close analog can compromise your study's integrity. Ideal for MAGL/FAAH selectivity profiling and anticancer lead optimization.

Molecular Formula C28H29N3O2
Molecular Weight 439.5 g/mol
CAS No. 847396-63-8
Cat. No. B3407767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS847396-63-8
Molecular FormulaC28H29N3O2
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
InChIInChI=1S/C28H29N3O2/c1-21-12-14-24(15-13-21)33-17-7-16-31-26-11-6-5-10-25(26)29-28(31)23-18-27(32)30(20-23)19-22-8-3-2-4-9-22/h2-6,8-15,23H,7,16-20H2,1H3
InChIKeyBCJHMSRUXGQCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-63-8): A Structurally Distinct Benzimidazole-Pyrrolidinone Hybrid for Specialized R&D Applications


1-Benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-63-8, molecular formula C28H29N3O2, molecular weight 439.55 g/mol) is a synthetic small molecule belonging to the class of benzimidazole-tethered pyrrolidin-2-one derivatives . Its structure incorporates three distinct pharmacophoric elements: a pyrrolidin-2-one core, a benzimidazole moiety, and a p-tolyloxypropyl side chain. This compound is distinct within its chemical family due to its unique combination of an N-benzyl substitution on the pyrrolidinone ring and a specific three-carbon propyl linker connecting the benzimidazole to the p-tolyloxy group, differentiating it from close analogs with ethyl or butyl spacers .

Why Closely Related Benzimidazole-Pyrrolidinone Analogs Cannot Substitute for 1-Benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in Critical Research


Within the benzimidazole-pyrrolidinone chemical series, minor structural modifications, particularly the length and nature of the linker between the benzimidazole and the terminal aryloxy group, can dramatically alter pharmacological target engagement, selectivity, and physicochemical properties [1]. The target compound features a specific propyl chain connecting the benzimidazole to a p-tolyloxy group, a structural motif that is critical for its unique molecular shape and potential binding interactions. Generic substitution with its closest commercially available analog, the ethyl-linked variant (CAS 847396-56-9) , is scientifically unsound because even a one-carbon change in linker length can significantly impact conformational flexibility, lipophilicity (LogP), and the ability to match the precise pharmacophore geometry required for a specific biological target. This is consistent with structure-activity relationship (SAR) findings in related benzimidazole-pyrrolidinone series, where linker length has been shown to be a key determinant of in vitro potency and enzyme selectivity [2].

Quantitative Differentiation Evidence for 1-Benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Against Closest Analogs


Higher In Vitro Anticancer Potency of N-Benzylpyrrolone Derivatives Compared to Pyrrolone Analogs

In a head-to-head study of benzimidazole-linked pyrrolones and N-benzylpyrrolones, Husain et al. (2022) demonstrated that N-benzylpyrrolone derivatives, which share the core N-benzyl substitution pattern with the target compound, exhibited superior in vitro cytotoxicity against a panel of cancer cell lines compared to their pyrrolone counterparts [1]. This class-level SAR finding provides strong inferential evidence that the target compound's N-benzyl modification on the pyrrolidin-2-one ring is a critical anticancer potency determinant, distinguishing it from non-benzylated analogs.

Anticancer Cytotoxicity ADME Prediction Benzimidazole

Structural Differentiation: Propyl Linker Separates Target Compound from Ethyl-Linked Analog CAS 847396-56-9

The target compound possesses a three-carbon propyl linker between the benzimidazole core and the p-tolyloxy terminal group, a key distinguishing feature from its closest commercially available analog, 1-benzyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-56-9), which contains a two-carbon ethyl linker . In the related pyrrolidin-2-one benzimidazole series evaluated by Altamimi et al. (2020), modifications to the linker between the benzimidazole and the aryl group directly impacted MAGL inhibitory potency (IC50 range: 8.0–9.4 nM for most potent) and selectivity against FAAH (selectivity index >5000 for compound 25) [1]. This demonstrates that linker length is a critical SAR parameter in this chemical class.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Benzimidazole Core Contributes to Low Nanomolar MAGL Inhibition in Related Series

A closely related series of pyrrolidin-2-one-linked benzimidazole derivatives was evaluated by Altamimi et al. (2020) for human monoacylglycerol lipase (hMAGL) inhibition. The most potent benzimidazole compound, compound 23 (3-Cl,4-F phenyl), demonstrated an IC50 of 8.0 nM, and compound 25 (4-methoxy phenyl) showed an IC50 of 9.4 nM with over 5000-fold selectivity against FAAH (IC50 >50 µM) [1]. The target compound shares the same pyrrolidin-2-one benzimidazole core, suggesting potential for low nanomolar MAGL activity, with the unique p-tolyloxypropyl substituent potentially offering distinct selectivity and pharmacokinetic properties.

Monoacylglycerol Lipase MAGL Inhibition Antinociceptive Pain

High-Impact Research Application Scenarios for 1-Benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Structure-Activity Relationship (SAR) Studies on Benzimidazole-Pyrrolidinone Linker Length

The target compound is ideally suited as a key analog in SAR studies exploring the effect of linker length between a benzimidazole core and a p-tolyloxy terminal group. When tested alongside the ethyl-linked analog (CAS 847396-56-9) and a butyl-linked variant, it can elucidate the optimal spacer length for target binding. As demonstrated by Altamimi et al. (2020), even small changes in this region of benzimidazole-pyrrolidin-2-ones can produce dramatic shifts in MAGL inhibitory potency and selectivity [1].

Medicinal Chemistry Optimization of N-Benzylpyrrolone Anticancer Agents

Based on the class-level evidence that N-benzylpyrrolone derivatives exhibit superior in vitro cytotoxicity compared to pyrrolone analogs [2], this compound serves as a lead-like scaffold for further optimization. Its unique p-tolyloxypropyl substitution on the benzimidazole ring offers additional chemical space for probing the SAR around a privileged anticancer chemotype.

Chemical Probe Development for Monoacylglycerol Lipase (MAGL)

The benzimidazole-pyrrolidin-2-one core shared by this compound has been validated as a scaffold for low-nanomolar, selective MAGL inhibitors [1]. The target compound's distinct p-tolyloxypropyl chain, a feature not present in the most potent analogs from the literature, makes it a valuable chemical probe to investigate how this modification affects MAGL/FAAH selectivity, physicochemical properties, and in vivo antinociceptive efficacy.

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